N-(cyclopropylmethyl)cyclobutanamine N-(cyclopropylmethyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.: 1010189-67-9
VCID: VC2822768
InChI: InChI=1S/C8H15N/c1-2-8(3-1)9-6-7-4-5-7/h7-9H,1-6H2
SMILES: C1CC(C1)NCC2CC2
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

N-(cyclopropylmethyl)cyclobutanamine

CAS No.: 1010189-67-9

Cat. No.: VC2822768

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclopropylmethyl)cyclobutanamine - 1010189-67-9

Specification

CAS No. 1010189-67-9
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name N-(cyclopropylmethyl)cyclobutanamine
Standard InChI InChI=1S/C8H15N/c1-2-8(3-1)9-6-7-4-5-7/h7-9H,1-6H2
Standard InChI Key GMQMVGFLONYGSM-UHFFFAOYSA-N
SMILES C1CC(C1)NCC2CC2
Canonical SMILES C1CC(C1)NCC2CC2

Introduction

PropertyValue/Description
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Physical StateNot specified in literature
SolubilityLikely soluble in organic solvents
CAS Number1010189-67-9
Chemical ClassificationSecondary amine, cycloalkyl compound

The compound contains a secondary amine group that can participate in hydrogen bonding, making it potentially reactive with electrophiles and capable of forming salts with acids. The nitrogen atom can act as both a hydrogen bond acceptor and, in protonated form, a hydrogen bond donor, influencing its interactions with biological targets and its pharmacokinetic properties.

Applications in Medicinal Chemistry

Role in Drug Development

In drug development, N-(cyclopropylmethyl)cyclobutanamine serves as an important chemical building block. The preparation of noroxymorphone, a pivotal intermediate in the synthesis of opioid antagonists, involves a multistep sequence where compounds like N-(cyclopropylmethyl)cyclobutanamine play a crucial role. The cyclopropylmethyl moiety is particularly valuable in drug design for several reasons:

  • It provides metabolic stability compared to linear alkyl chains

  • It creates a specific three-dimensional shape that can enhance target selectivity

  • It introduces strain energy that can influence binding kinetics and affinity

The functionalization of cyclopropyl C–H bonds via transition-metal catalysis represents a relatively new field with potential applications in drug development. This approach allows for the selective modification of cyclopropyl groups in complex molecules, potentially enabling the fine-tuning of pharmacological properties without the need to redesign synthetic routes from scratch.

Structure-Activity Relationships

Comparison with Related Compounds

N-(cyclopropylmethyl)cyclobutanamine shares structural similarities with several related compounds, allowing for comparative analysis of structure-activity relationships. Table 2 presents a comparison with structurally related compounds:

CompoundStructural DifferenceNotable Properties
N-(cyclopropylmethyl)cyclobutanamineReference compoundPotential role in opioid antagonist synthesis
N-CyclopropylanilinesContains aromatic ring instead of cyclobutaneUsed as single-electron transfer probes; undergoes ring-opening upon oxidation
N-(cyclohexylmethyl)cyclobutanamineCyclohexyl group instead of cyclopropylLarger, more flexible ring structure; different spatial properties
N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amineContains fluorine atoms on cyclobutane ringEnhanced metabolic stability; potential modulator of biological targets

Research Findings and Current Studies

Recent Discoveries

Recent research on N-(cyclopropylmethyl)cyclobutanamine and structurally related compounds has provided valuable insights into their behavior and potential applications. Studies have demonstrated that compounds containing the cyclopropylmethyl moiety can exhibit diverse biological activities due to their unique structural features. The cyclopropyl group, in particular, has been shown to influence binding profiles and pharmacodynamic properties when incorporated into drug molecules.

Investigations into the oxidative properties of cyclopropyl-containing compounds have revealed interesting reactivity patterns. For instance, N-cyclopropylanilines have been used as probes for single-electron transfer processes in both enzymatic and chemical systems . The irreversible ring-opening of the cyclopropyl group upon oxidation to nitrogen radical cations provides a distinctive chemical signature that can be used to study oxidative mechanisms. Similar processes might occur with N-(cyclopropylmethyl)cyclobutanamine under oxidative conditions, potentially leading to novel reactive intermediates.

Ongoing Research

Current research on N-(cyclopropylmethyl)cyclobutanamine and related compounds focuses on several key areas:

  • Development of more efficient synthesis routes to access these compounds with higher yields and fewer steps

  • Investigation of structure-activity relationships to understand how structural modifications influence biological activity

  • Exploration of potential applications in drug discovery, particularly in the development of opioid antagonists and other neurologically active compounds

  • Study of the compound's metabolic pathways and pharmacokinetic properties

The functionalization of cyclopropyl C–H bonds via transition-metal catalysis represents a particularly active area of research with potential applications in drug development. This approach allows for the selective modification of cyclopropyl-containing compounds, potentially enabling the fine-tuning of their pharmacological properties.

Additionally, research into the applications of cyclopropyl-containing compounds as probes for oxidative processes in biological systems continues to yield valuable insights . These studies may eventually lead to new applications for N-(cyclopropylmethyl)cyclobutanamine in biochemical research and drug discovery.

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